molecular formula C10H5Cl2NO2 B7861868 4,8-Dichloroquinoline-2-carboxylic acid

4,8-Dichloroquinoline-2-carboxylic acid

Cat. No.: B7861868
M. Wt: 242.05 g/mol
InChI Key: UIDAFLPDLOSYSD-UHFFFAOYSA-N
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Description

4,8-Dichloroquinoline-2-carboxylic acid is a halogenated quinoline derivative characterized by chlorine substituents at positions 4 and 8 of the quinoline ring and a carboxylic acid group at position 2. For instance, describes the synthesis of methyl 2-chloroquinoline-4-carboxylate through esterification of 4-carboxy-2-chloroquinoline, indicating that chlorination and carboxylation are key steps in such processes .

Properties

IUPAC Name

4,8-dichloroquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-6-3-1-2-5-7(12)4-8(10(14)15)13-9(5)6/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDAFLPDLOSYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

4,8-Dichloroquinoline-2-carboxylic acid has found applications in various scientific research areas:

  • Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.

  • Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

  • Material Science: Its derivatives are used in the development of new materials with specific electronic and photonic properties.

Mechanism of Action

The mechanism by which 4,8-Dichloroquinoline-2-carboxylic acid exerts its effects involves interaction with biological targets such as enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 4,8-dichloroquinoline-2-carboxylic acid and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Significance
This compound (Target) Cl at C4, C8; COOH at C2 C₁₀H₅Cl₂NO₂ 256.06 (calculated) High polarity due to COOH; lipophilicity from Cl substituents Potential pharmacological intermediate or metal chelator
4,8-Dihydroxyquinoline-2-carboxylic acid OH at C4, C8; COOH at C2 C₁₀H₇NO₅ 221.17 Higher water solubility (OH groups); acidic Antioxidant or enzyme inhibitor (similar to caffeic acid derivatives)
Methyl 2-chloroquinoline-4-carboxylate Cl at C2; COOCH₃ at C4 C₁₁H₈ClNO₂ 235.64 Ester group enhances volatility; reduced acidity Synthetic intermediate for pharmaceuticals (e.g., antimalarials)
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid Cl at C8; 2,4-dichlorophenyl at C2; COOH at C4 C₁₆H₈Cl₃NO₂ 384.60 High lipophilicity (aryl-Cl); steric hindrance Antimicrobial or antifungal agent (hypothesized based on aryl-Cl motifs)
2-(5-Chlorothiophen-2-yl)-5,8-dimethylquinoline-4-carboxylic acid Cl-thiophene at C2; CH₃ at C5, C8; COOH at C4 C₁₆H₁₂ClNO₂S 341.79 Sulfur-containing heterocycle; methyl groups enhance stability Kinase inhibitor or anticancer candidate (thiophene as bioisostere)

Challenges and Limitations

  • Purification : HPLC purity of 96.39% for the diazenyl compound () suggests rigorous chromatography is needed for structurally similar compounds, increasing production costs .

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